

4-Chloro-3-sulfamoylbenzoic acid industrial scale synthesis

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Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

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Introduction

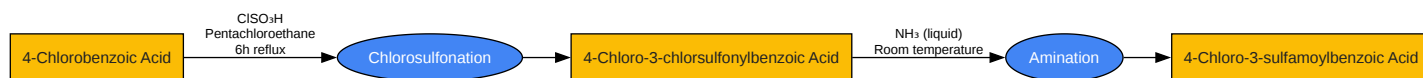
4-Chloro-3-sulfamoylbenzoic acid (CAS Registry Number: 1205-30-7) is a key chemical intermediate in pharmaceutical synthesis with molecular formula $C_7H_6ClNO_4S$ and molecular weight 235.65 g/mol [1]. This compound features both **carboxylic acid** and **sulfonamide functional groups** on an aromatic chloro-substituted ring, creating a multifunctional scaffold ideal for further chemical transformations [2].

The compound has attracted significant research interest due to the versatile pharmacological properties of sulfonamide-containing compounds, which include applications as diuretics, antihypertensives, and agents with demonstrated anti-bacterial activity [3] [2]. Its thermal stability (melting point: 260.5-262°C) makes it suitable for industrial processing under various conditions [4].

Synthesis Protocols

Industrial Synthesis Route

The most established industrial synthesis begins with **4-chlorobenzoic acid** through a two-step process [4]:



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Table 1: Industrial Reaction Conditions for **4-Chloro-3-sulfamoylbenzoic Acid** Synthesis

Reaction Step	Reagents & Conditions	Temperature	Duration	Work-up Procedure
Chlorosulfonation	Chlorosulfonic acid (233 g), pentachloroethane (102 g) as solvent [4]	Reflux	6 hours	Pour onto crushed ice, separate solid, wash with ice-cold water
Amination	Liquid ammonia (700 mL) or concentrated aqueous ammonium hydroxide (d=0.880) [4]	Room temperature	30 minutes	Remove excess ammonia by heating, dissolve in hot water, decolorize with activated charcoal, acidify with concentrated HCl

Process Optimization & Scale-up Considerations

- **Chlorosulfonation Alternatives:** The intermediate 4-chloro-3-chlorosulfonylbenzoic acid can be purified by recrystallization from 1,2-dichloroethane and petroleum ether (60-80°C boiling range), yielding a product with melting point 168-170°C [4]
- **Amination Variations:** Industrial processes may use **ammonium carbonate** or **sodium amide** as chemical equivalents to ammonia, particularly when anhydrous conditions are required [4]
- **Solvent Selection:** Toluol (toluene) has been successfully employed as a reaction medium for the amination step when using sodium amide, facilitating easier product isolation [4]

Analytical Characterization

Structural Verification & Quality Control

Comprehensive analytical profiling is essential for pharmaceutical intermediate qualification. The following characterization data ensure batch-to-batch consistency and regulatory compliance:

Table 2: Spectroscopic Fingerprints of **4-Chloro-3-sulfamoylbenzoic Acid**

Analytical Method	Key Characteristics	Experimental Conditions
FT-IR Spectroscopy	Characteristic bands: O-H stretching (2500-3500 cm^{-1}), C=O stretching (1680 cm^{-1}), S=O asymmetric stretching (1369 cm^{-1}), S=O symmetric stretching (1172 cm^{-1}) [2]	KBr pellets, 450-4000 cm^{-1} range, 1.0 cm^{-1} resolution
FT-Raman Spectroscopy	Prominent bands: C=O stretching (1685 cm^{-1}), C-C ring breathing (1605 cm^{-1}), S=O symmetric stretching (1370 cm^{-1}), C-Cl stretching (756 cm^{-1}) [2]	Nd:YAG laser (1064 nm), 50-4000 cm^{-1} range, 2.0 cm^{-1} resolution
^1H NMR Spectroscopy	Aromatic protons: δ 8.17 (d, 1H), δ 7.94 (dd, 1H), δ 7.62 (d, 1H); Acid proton: δ 13.12 (s, 1H); Sulfonamide protons: δ 6.20 (s, 2H) [2]	DMSO- d_6 solvent, 400 MHz frequency

Purity Criteria & Specification Limits

Industrial quality control should establish the following minimum specifications:

- **Identity:** FT-IR spectrum must match reference spectrum with >95% correlation [2]
- **Potency:** $\geq 98.0\%$ by HPLC area normalization method [5]
- **Melting Point:** 260.5-262°C (corrected) [4]
- **Related Substances:** Total impurities $\leq 1.0\%$, any individual impurity $\leq 0.5\%$ by HPLC [5]

Pharmaceutical Applications

Intermediate for Active Pharmaceutical Ingredients (APIs)

4-Chloro-3-sulfamoylbenzoic acid serves as a key building block for several therapeutically important molecules:

- **Indapamide Synthesis:** The compound is condensed with 2-methyl-2,3-dihydroindol-1-amine (climiqualine) to form the diuretic/antihypertensive drug indapamide. This reaction is typically performed in inert solvents like tetrahydrofuran or dichloromethane using organic bases such as triethylamine as catalysts [5]
- **Diuretic Hydrazone Derivatives:** The carboxylic acid group can be converted to hydrazides (**4-chloro-3-sulfamoylbenzoic acid** hydrazides) with demonstrated diuretic and saluretic (salt-excreting) activity in pharmaceutical compositions [3]

Formulation Considerations

- **Salt Formation:** The compound forms both mono- and dialkali metal salts through reaction with alkali hydroxides or carbonates. The monopotassium salt is prepared by treating the acid with potassium hydroxide (5.6 g KOH in 10 mL water), yielding a crystalline product soluble in cold water [4]
- **Excipient Compatibility:** Compatibility with common pharmaceutical excipients including polyethylene glycols, starch, microcrystalline cellulose, and magnesium stearate has been demonstrated in tablet formulations [4]

Safety & Regulatory Considerations

While specific safety data for **4-chloro-3-sulfamoylbenzoic acid** is limited in the search results, prudent handling practices should include:

- **Personal Protective Equipment:** Chemical-resistant gloves, safety glasses, and laboratory coat during handling
- **Engineering Controls:** Use local exhaust ventilation to control dust generation during manufacturing operations
- **Storage Conditions:** Store in tightly closed containers in a cool, dry, well-ventilated area away from incompatible substances

Conclusion

The synthetic protocols and application notes presented herein establish **4-chloro-3-sulfamoylbenzoic acid** as a valuable intermediate in pharmaceutical manufacturing, particularly for sulfonamide-based therapeutics.

The optimized industrial synthesis provides a robust, scalable process with comprehensive analytical controls to ensure intermediate quality.

The multifunctional nature of this compound enables diverse pharmaceutical applications, most notably as a key building block for diuretic and antihypertensive agents such as indapamide. The continued development of derivative compounds based on this scaffold represents a promising area for future therapeutic innovation.

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